(4-bromo-1-methyl-1H-pyrazol-3-yl){4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone
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Overview
Description
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a pyrazole and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The initial step often includes the bromination of 1-methyl-1H-pyrazole to obtain 4-bromo-1-methyl-1H-pyrazole. This is followed by the formation of the piperazine derivative through nucleophilic substitution reactions. The final step involves the coupling of the pyrazole and piperazine derivatives under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. These studies help in understanding the structure-activity relationships and in designing new therapeutic agents .
Medicine
In medicine, this compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperazine derivatives, such as:
- 4-Bromo-1H-pyrazole
- 1-Methyl-1H-pyrazole
- Piperazine derivatives
Uniqueness
What sets (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE apart is its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H21BrN6O |
---|---|
Molecular Weight |
381.27 g/mol |
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H21BrN6O/c1-11-12(8-17-20(11)3)9-21-4-6-22(7-5-21)15(23)14-13(16)10-19(2)18-14/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
XXCUSTRXFYVAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCN(CC2)C(=O)C3=NN(C=C3Br)C |
Origin of Product |
United States |
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